Cerivastatin-D3, Sodium Salt

CAS No.:

Cat. No.: VC16600515

Molecular Formula: C26H33FNNaO5

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H33FNNaO5 |

|---|---|

| Molecular Weight | 484.5 g/mol |

| IUPAC Name | sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

| Standard InChI | InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |

| Standard InChI Key | GPUADMRJQVPIAS-ARMPMJDMSA-M |

| Isomeric SMILES | [2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |

| Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

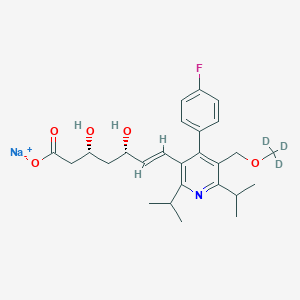

Cerivastatin-D3 Sodium Salt ((3R,5S,6E)-7-[4-(4-fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-[(methoxy-d₃)-methyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid sodium salt) is distinguished by three deuterium atoms replacing hydrogens in its methoxy group . The sodium salt form enhances aqueous solubility, critical for its use in biological assays.

Molecular Formula and Weight

Discrepancies exist between sources regarding molecular weight. PubChem reports 500.5 g/mol for C₂₆H₃₀D₃FNNaO₆ , whereas LGC Standards cites 484.551 g/mol for C₂₆D₃H₃₀FNNaO₅ . This variance likely arises from differences in oxygen count (O₆ vs. O₅), possibly reflecting distinct salt forms or isotopic labeling positions. Table 1 consolidates key molecular data:

| Property | PubChem | LGC Standards |

|---|---|---|

| Molecular Formula | C₂₆H₃₀D₃FNNaO₆ | C₂₆D₃H₃₀FNNaO₅ |

| Molecular Weight (g/mol) | 500.5 | 484.551 |

| Deuterium Position | Methoxy group | Unspecified (likely methoxy) |

Synthesis and Isotopic Labeling

Deuterium incorporation occurs at the methoxy (-OCH₃ → -OCD₃) group via halogen-deuterium exchange or catalytic deuteration methods. This modification minimally alters the molecule’s physicochemical properties while providing a distinct mass shift (+3 Da) for MS detection . The sodium salt form is synthesized through neutralization of the carboxylic acid with sodium hydroxide, enhancing stability and solubility .

Applications in Pharmaceutical Research

As a stable isotope-labeled internal standard, Cerivastatin-D3 Sodium Salt enables precise quantification of cerivastatin in plasma, serum, and urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and ion suppression, improving assay accuracy . Recent studies leverage this compound to investigate cerivastatin’s pharmacokinetics, particularly its metabolism to active hydroxy metabolites .

Physical and Chemical Properties

Key physicochemical properties include:

The compound’s instability at room temperature necessitates stringent storage conditions to prevent degradation, particularly of the lactone ring and hydroxyl groups .

Analytical Challenges and Discrepancies

The molecular weight discrepancy between sources highlights the need for rigorous batch-specific characterization. Researchers must verify parameters via HRMS and elemental analysis when acquiring this compound. Differences in oxygen count (e.g., O₅ vs. O₆) may reflect alternate salt forms or synthesis pathways, underscoring the importance of supplier documentation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume